Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
“Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound . Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been shown to possess a broad range of biological activity .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives involves several steps. For instance, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of “Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate” and its derivatives can be established on the basis of X-ray structural analysis .Chemical Reactions Analysis
“Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate” can undergo various chemical reactions. For example, 2-methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
Anti-inflammatory and Analgesic Activities: Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate and its derivatives have been studied for their anti-inflammatory and analgesic properties. For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their evaluation for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities were reported (Abignente et al., 1982). Similarly, another study focused on the synthesis and anti-inflammatory activity of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides (Di Chiacchio et al., 1998).
Synthesis and Structural Studies: The compound's synthesis has been a subject of research, with studies reporting aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst (Mohan et al., 2013). Research also includes the study of its crystal structures and charge distributions, which are crucial for understanding its reactivity and potential applications in material science (Tafeenko et al., 1996).
Cytotoxic and Anticancer Properties: Some studies have explored the cytotoxic activity of Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate derivatives. For example, research on the synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives revealed insights into their potential as cytotoxic agents and CDK inhibitors (Vilchis-Reyes et al., 2010).
Potential Carcinogenicity: There is also research indicating the potential carcinogenicity of some imidazo[1,2-a]pyridine derivatives, such as PhIP, a mutagenic heterocyclic amine found in cooked meats, which has been associated with colon and mammary carcinomas in animal models (Ito et al., 1991).
Future Directions
properties
IUPAC Name |
methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-5-12-6-8(10(13)14-2)3-4-9(12)11-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGDRECJYGCLIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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